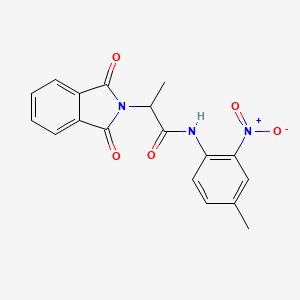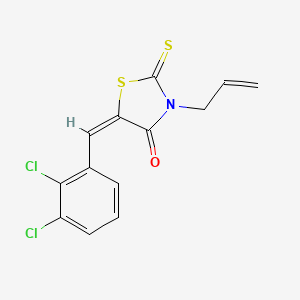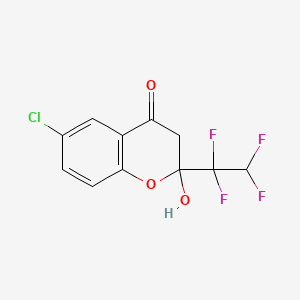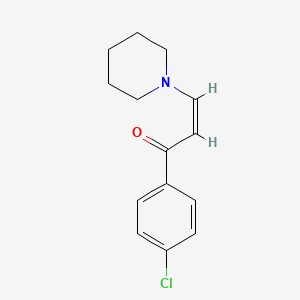![molecular formula C22H24N2O6 B5065484 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in the scientific community.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Compound X has been shown to modulate the activity of certain transcription factors, such as NF-κB, which play a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that Compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that Compound X can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its versatility, as it can be easily modified to introduce different functional groups and improve its properties. Additionally, Compound X is relatively stable and can be stored for extended periods without significant degradation. However, the synthesis of Compound X is complex and requires specialized equipment and expertise. Furthermore, the toxicity and pharmacokinetics of Compound X are not well understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on Compound X. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of Compound X, which may lead to the identification of new targets for drug development. Additionally, the use of Compound X in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy and reduce the toxicity of existing treatments.
Synthesis Methods
The synthesis of Compound X involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxopentanoate, which is then reacted with 2-ethylphenylamine to produce Compound X. The overall synthesis process of Compound X is complex, and it requires careful optimization to obtain high yields and purity.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, Compound X has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, Compound X has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, Compound X has been utilized for the preparation of nanoparticles with controlled size and morphology.
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-3-16-7-4-5-8-18(16)23-21(26)9-6-10-22(27)30-14-20(25)17-12-11-15(2)19(13-17)24(28)29/h4-5,7-8,11-13H,3,6,9-10,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQCYCMQAVQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065436.png)
![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)


